molecular formula C10H15NO B1361629 2-(O-Ethylanilino)ethanol CAS No. 30573-52-5

2-(O-Ethylanilino)ethanol

Cat. No. B1361629
CAS RN: 30573-52-5
M. Wt: 165.23 g/mol
InChI Key: WRDNDQAJVPZACU-UHFFFAOYSA-N
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Description

2-(O-Ethylanilino)ethanol, also known as 2-(N-Ethylanilino)ethanol, is a chemical compound with the linear formula C6H5N(C2H5)CH2CH2OH . It has a molecular weight of 165.23 . It is used in the synthesis of nonlinear optical chromophores . It undergoes azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .


Synthesis Analysis

2-(N-Ethylanilino)ethanol couples with 2-amino-5-formylthiophene during the synthesis of nonlinear optical chromophores . It undergoes azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .


Molecular Structure Analysis

The molecular structure of 2-(O-Ethylanilino)ethanol is represented by the linear formula C6H5N(C2H5)CH2CH2OH . The InChI key for this compound is HYVGFUIWHXLVNV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(O-Ethylanilino)ethanol is a solid substance with a boiling point of 268 °C and a melting point of 36-38 °C . The SMILES string for this compound is CCN(CCO)c1ccccc1 .

Safety And Hazards

2-(O-Ethylanilino)ethanol is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(2-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDNDQAJVPZACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290819
Record name 2-(O-Ethylanilino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-Ethylanilino)ethanol

CAS RN

30573-52-5
Record name NSC71240
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71240
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(O-Ethylanilino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHYLANILINO)ETHANOL
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